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Abstract

KO-947 is a potent and selective small molecule inhibitor of extracellular signal-regulated
kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK)
signaling pathway.[1] Dysregulation of this pathway is a major driver in a significant portion of
human cancers.[1][2] This technical guide provides a comprehensive timeline of the discovery
and development of KO-947, from its preclinical characterization to its evaluation in a Phase 1
clinical trial. The document details the mechanism of action, summarizes key quantitative data
from preclinical and clinical studies, and outlines the experimental protocols employed in its
evaluation. Accompanying diagrams illustrate the relevant signaling pathways and
experimental workflows to provide a thorough understanding of this investigational therapeutic.

Introduction

The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation,
differentiation, and survival.[1] Its aberrant activation, often through mutations in genes such as
BRAF and RAS, is implicated in over 30% of human cancers.[2] While inhibitors targeting
upstream components of this pathway, such as BRAF and MEK, have been developed,
acquired resistance frequently emerges through the reactivation of ERK1/2.[1][2] This
highlights the therapeutic potential of directly targeting ERK1/2, the final kinase in the cascade.
KO-947 was developed as a potent and selective inhibitor of ERK1/2 to address this unmet
medical need.[1]
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Date

Milestone

Key Findings/Significance

December 1, 2016

Kura Oncology presents
preclinical data on KO-947 at
the EORTC-NCI-AACR
Symposium.[2]

Initial public disclosure of
preclinical findings, highlighting
K0O-947 as a potent and
selective ERK1/2 inhibitor with
compelling anti-tumor activity

in preclinical models.[2]

January 4, 2017

U.S. FDA accepts the
Investigational New Drug (IND)
application for KO-947.[3]

This clearance allowed Kura
Oncology to proceed with
clinical testing of KO-947 in
patients with solid tumors
characterized by MAPK
pathway dysregulation.[3]

April 5, 2017

Preclinical data presented at
the AACR Annual Meeting.[4]

Further characterization of KO-
947's robust single-agent
activity in MAPK pathway
dysregulated tumors was
presented to the scientific

community.[4]

April 7, 2017

First patient dosed in the

Phase 1 clinical trial.[5]

Initiation of the first-in-human
study to evaluate the safety,
tolerability, and preliminary
efficacy of KO-947.[5]

April 19, 2017

U.S. patent granted for KO-
947.[6][7]

The patent, titled "Inhibitors of
ERK and Methods of Use,"
covers the composition of
matter for KO-947 and its
therapeutic applications.[6][7]

November 9, 2017

Update on the ongoing Phase
1 trial.

Kura Oncology provided an
update on the progress of the

clinical evaluation of KO-947.

February 21, 2025

Publication of Phase 1 trial

results.[8]

The results of the dose-
escalation portion of the Phase

1 trial were published, detailing

© 2025 BenchChem. All rights reserved. 3/12

Tech Support


https://www.globenewswire.com/news-release/2016/12/01/894283/35186/en/Kura-Oncology-Presents-Preclinical-Data-on-KO-947-and-Menin-MLL-Inhibitor-Program-at-the-EORTC-NCI-AACR-Symposium-on-Molecular-Targets-and-Cancer-Therapeutics.html
https://www.globenewswire.com/news-release/2016/12/01/894283/35186/en/Kura-Oncology-Presents-Preclinical-Data-on-KO-947-and-Menin-MLL-Inhibitor-Program-at-the-EORTC-NCI-AACR-Symposium-on-Molecular-Targets-and-Cancer-Therapeutics.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Studies_of_ERK2_Inhibitors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Studies_of_ERK2_Inhibitors.pdf
https://www.globenewswire.com/news-release/2017/03/29/946314/35186/en/Preclinical-Data-for-Kura-Oncology-Development-Compounds-to-be-Presented-at-AACR-Annual-Meeting-2017.html
https://www.globenewswire.com/news-release/2017/03/29/946314/35186/en/Preclinical-Data-for-Kura-Oncology-Development-Compounds-to-be-Presented-at-AACR-Annual-Meeting-2017.html
https://www.ncbi.nlm.nih.gov/books/NBK92009/
https://www.ncbi.nlm.nih.gov/books/NBK92009/
https://www.researchgate.net/figure/nhibition-of-ERK1-2-phosphorylation-and-ERK1-2-activity-in-the-presence-of-PKC-and-MEK_fig4_7885507
https://www.researchgate.net/publication/318804656_Abstract_5168_KO-947_a_potent_ERK_inhibitor_with_robust_preclinical_single_agent_activity_in_MAPK_pathway_dysregulated_tumors
https://www.researchgate.net/figure/nhibition-of-ERK1-2-phosphorylation-and-ERK1-2-activity-in-the-presence-of-PKC-and-MEK_fig4_7885507
https://www.researchgate.net/publication/318804656_Abstract_5168_KO-947_a_potent_ERK_inhibitor_with_robust_preclinical_single_agent_activity_in_MAPK_pathway_dysregulated_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC11904481/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

the safety, pharmacokinetics,
and preliminary clinical activity
of KO-947.[8]

Mechanism of Action and Signaling Pathway

KO-947 is an inhibitor of the extracellular signal-regulated kinases (ERK) 1 and 2. By binding to
and inhibiting ERK1/2, KO-947 prevents the activation of MAPK/ERK-mediated signal
transduction pathways. This leads to the inhibition of ERK-dependent tumor cell proliferation
and survival. The MAPK/ERK pathway is a critical signaling cascade that is often upregulated
in various cancer types, playing a key role in tumor cell proliferation, differentiation, and

survival.[2]
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Caption: The MAPK/ERK Signaling Pathway and the Point of Intervention of KO-947.
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Preclinical Data
Biochemical and Cellular Activity

KO-947 demonstrated potent and selective inhibition of ERK1/2 in biochemical assays and
robust anti-proliferative activity in various cancer cell lines.

Parameter Value Assay Type
ERK1/2 IC50 10 nM Biochemical Kinase Assay
o >50-fold against a panel of 450 ) ]
Selectivity ) Kinase Panel Screening
kinases
Cellular Activity Low nanomolar concentrations  Cell Proliferation Assays

Experimental Protocol: Biochemical Kinase Inhibition Assay

A representative biochemical assay to determine the IC50 of an ERK inhibitor would involve the
following steps:

o Reagents: Recombinant active ERK1 or ERK2 enzyme, a suitable substrate (e.g., myelin
basic protein or a synthetic peptide), ATP, and the test compound (KO-947).

e Procedure: The enzyme, substrate, and varying concentrations of the inhibitor are incubated
in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

o Detection: After a set incubation period, the reaction is stopped, and the amount of
phosphorylated substrate is quantified. This can be done using various methods, such as
radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based
assays that measure ADP production (e.g., ADP-Glo™).

» Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated
relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a
dose-response curve.

Experimental Protocol: Cellular Proliferation Assay
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The anti-proliferative activity of KO-947 in cancer cell lines was likely assessed using a
standard cell viability assay:

e Cell Culture: Cancer cell lines with known MAPK pathway mutations (e.g., BRAF, KRAS) are
seeded in 96-well plates and allowed to adhere overnight.

o Compound Treatment: Cells are treated with a serial dilution of KO-947 or a vehicle control
(e.g., DMSO).

 Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell
proliferation.

« Viability Assessment: Cell viability is measured using a reagent such as resazurin
(AlamarBlue) or a tetrazolium salt (e.g., MTT, WST-1), which are converted into a fluorescent
or colored product by metabolically active cells.

o Data Analysis: The fluorescence or absorbance is measured, and the percentage of cell
growth inhibition is calculated for each concentration. The IC50 is determined by plotting the
inhibition data against the compound concentration and fitting to a sigmoidal dose-response
curve.

In Vivo Efficacy in Xenograft Models

KO-947 demonstrated significant anti-tumor activity, including tumor regressions, in various cell
line-derived and patient-derived xenograft (PDX) models of human cancers.[1][5]

Cancer Type Genetic Alteration Efficacy

Melanoma BRAF-mutant Tumor regression

Non-Small Cell Lung Cancer

(NSCLC) KRAS-mutant Tumor regression
Pancreatic Cancer KRAS-mutant Tumor regression
Adenocarcinomas KRAS- and BRAF-mutant Durable tumor regression
Squamous Cell Carcinomas Lacking BRAF/RAS mutations Durable tumor regression
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Experimental Protocol: In Vivo Xenograft Study

A typical xenograft study to evaluate the efficacy of an ERK inhibitor would be conducted as
follows:

e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

e Tumor Implantation: Human cancer cells or fragments from a patient's tumor (PDX) are
implanted subcutaneously into the flanks of the mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.qg.,
100-200 mma3), after which the mice are randomized into treatment and control groups.

e Dosing: KO-947 is administered to the treatment group via a clinically relevant route
(intravenously in this case), at a predetermined dose and schedule. The control group
receives a vehicle control.

o Efficacy Evaluation: Tumor volume is measured at regular intervals using calipers. Animal
body weight is also monitored as an indicator of toxicity.

e Endpoint: The study is concluded when tumors in the control group reach a predetermined
maximum size or after a specified duration of treatment.

o Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor
volume between the treated and control groups. Statistical analysis is performed to
determine the significance of the anti-tumor effect.
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Caption: A Generalized Workflow for an In Vivo Xenograft Efficacy Study.

Clinical Development: Phase 1 Trial (NCT03051035)
Study Design

The first-in-human Phase 1 trial of KO-947 was a multicenter, open-label, dose-escalation
study in patients with locally advanced unresectable or metastatic, relapsed, and/or refractory
non-hematological malignancies.[8] The primary objective was to determine the maximum
tolerated dose (MTD) and/or the recommended Phase 2 dose.[8]

The study evaluated three different dosing schedules:

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1254133?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11904481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11904481/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Schedule 1: Once weekly on a 28-day cycle with a 1- to 2-hour infusion.[8]
e Schedule 2: Once weekly on a 28-day cycle with a 4-hour infusion.[8]

e Schedule 3: On days 1, 4, and 8 of a 21-day cycle with a 4-hour infusion (with some patients
also receiving doses on days 11 and 15).[8][9]

-Jlinical Findinas

Parameter Result

Maximum Tolerated Dose (MTD) - Schedule 1 3.6 mg/kg

Maximum Administered Doses - Schedules 2 &

3 9.6 mg/kg and 11.3 mg/kg, respectively

Most Common Treatment-Related Adverse o
Blurred vision
Event

Best Overall Response Stable disease

Trial Termination

The development of KO-947 was discontinued due to a strategic business decision by Kura
Oncology, and not for reasons of safety or efficacy.[8] The trial was terminated before the
planned cohort expansion phase.[8]

Conclusion

KO-947 is a potent and selective ERK1/2 inhibitor that demonstrated promising preclinical
activity in a range of cancer models with dysregulated MAPK signaling. The subsequent Phase
1 clinical trial established a manageable safety profile for the intravenous administration of an
ERK inhibitor, with minimal gastrointestinal toxicity compared to oral ERK inhibitors. Although
the clinical development of KO-947 was discontinued for strategic reasons, the data generated
throughout its discovery and development provide valuable insights for the continued
exploration of ERK1/2 as a therapeutic target in oncology. The findings from the KO-947
program contribute to the broader understanding of the therapeutic potential and challenges
associated with targeting this critical signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. aacrjournals.org [aacrjournals.org]

. Kura Oncology Presents Preclinical Data on KO-947 and [globenewswire.com]

. benchchem.com [benchchem.com]

. Preclinical Data for Kura Oncology Development Compounds to [globenewswire.com]
. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

°
(0] ~ (o)) ()] EEN w N =

. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced
solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

e 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

 To cite this document: BenchChem. [KO-947: A Technical Overview of its Discovery and
Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1254133#ko-947-discovery-and-development-
timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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